molecular formula C10H12BrF2N B13047193 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine

1-(4-Bromo-2,6-difluorophenyl)butan-1-amine

Cat. No.: B13047193
M. Wt: 264.11 g/mol
InChI Key: GGXJTWVLRUNFGG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC) , is 1-(4-bromo-2,6-difluorophenyl)butan-1-amine . This name reflects the substituents on the phenyl ring and the four-carbon amine side chain. The numbering of the phenyl ring begins at the bromine-substituted position (C4), with fluorine atoms at C2 and C6. The butan-1-amine group is attached to the C1 position of the aromatic ring, indicating that the amine functional group resides on the terminal carbon of the butyl chain.

Common Synonyms and Alternative Designations

This compound is referenced under multiple aliases in chemical databases and commercial catalogs. Common synonyms include:

  • 1-(4-Bromo-2,6-difluorophenyl)butylamine
  • BLD-Pharm reference 1270569-75-9
  • MFCD18703121 (MDL number).

These designations facilitate cross-referencing across scientific literature and procurement platforms. Notably, the CAS Registry Number 1270569-75-9 serves as a universal identifier for this specific isomer, distinguishing it from structural analogs such as 3-(4-bromo-2,6-difluorophenyl)butan-1-amine (CAS 1897097-60-7), which features a differently positioned amine group.

Structural Identifiers (SMILES, InChI, CAS Registry Number)

The structural identity of 1-(4-bromo-2,6-difluorophenyl)butan-1-amine is further defined by machine-readable notations and standardized codes:

Identifier Type Value
CAS RN 1270569-75-9
SMILES CCCC(N)C1=C(C=C(C=C1F)Br)F
Molecular Formula C₁₀H₁₂BrF₂N
Molecular Weight 264.11 g/mol
MDL Number MFCD18703121

The SMILES notation (CCCC(N)C1=C(C=C(C=C1F)Br)F) encodes the compound’s connectivity, emphasizing the linear butylamine chain and the halogenated aromatic system. The molecular formula, C₁₀H₁₂BrF₂N, confirms the presence of one bromine atom, two fluorine atoms, and a single nitrogen atom within the structure. While the InChIKey is not explicitly provided in available sources, it can be computationally derived from the SMILES string using standardized algorithms.

Properties

Molecular Formula

C10H12BrF2N

Molecular Weight

264.11 g/mol

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)butan-1-amine

InChI

InChI=1S/C10H12BrF2N/c1-2-3-9(14)10-7(12)4-6(11)5-8(10)13/h4-5,9H,2-3,14H2,1H3

InChI Key

GGXJTWVLRUNFGG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=C(C=C1F)Br)F)N

Origin of Product

United States

Preparation Methods

Method Summary

  • Starting Material: 3,5-difluorobromobenzene.
  • Reagents: Lithium diisopropylamide (LDA), N-formylpiperidine, tetrahydrofuran (THF).
  • Conditions:
    • LDA is added to 3,5-difluorobromobenzene in THF at -70°C.
    • After 30 minutes, N-formylpiperidine is added dropwise at the same temperature.
    • The mixture is warmed to 0°C, quenched with acidified water, and extracted.
  • Yield: Approximately 78%.
Parameter Details
Starting material 3,5-difluorobromobenzene
Solvent THF
Base LDA (2 M in THF)
Temperature -70°C to 0°C
Reaction time 30 min + gradual warming
Workup Acid quench, extraction
Yield 78%

This method avoids harsh reagents like potassium cyanide and is suitable for scale-up.

Conversion to 4-Bromo-2,6-difluorobenzonitrile

From the aldehyde intermediate, the nitrile can be prepared via oximation followed by dehydration.

Method Summary

  • Reagents: Formic acid, 4-bromo-2,6-difluorobenzaldehyde, hydroxylamine hydrochloride or oxammonium hydrochloride.
  • Conditions:
    • Reflux the mixture in formic acid for 10 hours at normal pressure.
    • Distill off solvents, add water for further distillation.
    • Cool and filter to isolate the crystalline nitrile.
  • Yield: ≥80% with purity ≥99.5% by GC.
Parameter Details
Reagents Formic acid, aldehyde, oxammonium hydrochloride
Weight ratio 4:1:1.4
Reaction temperature Reflux, normal pressure
Reaction time 10 hours
Isolation Distillation, filtration
Yield ≥80%
Purity (GC) ≥99.5%

This environmentally friendly method avoids highly toxic cyanide salts and corrosive reagents.

Introduction of Butan-1-amine Side Chain

The final step involves attaching the butan-1-amine moiety to the aromatic ring.

Possible Approaches

  • Reductive amination: Reacting the aldehyde or ketone intermediate with butan-1-amine or its precursor under reductive conditions.
  • Nucleophilic substitution: Using halogenated butyl derivatives to substitute on an amine-functionalized aromatic ring.

Though specific protocols for 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine are scarce, analogous compounds such as (R)-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine have been synthesized by:

  • Sequential bromination and fluorination on the phenyl ring.
  • Chain elongation and introduction of the amine group with control of stereochemistry.

Related Intermediates and Synthetic Variations

  • 1-(4-Bromo-2,6-difluoro-phenyl)ethanone can be synthesized by Friedel-Crafts acylation of (4-bromo-2,6-difluoro-phenyl)-trimethyl-silane with acetyl chloride in the presence of aluminum chloride at low temperatures (-80°C to 0°C), yielding about 74%.
  • 4-Bromo-2,6-difluoroaniline can be prepared from 2,6-difluoroaniline by bromination, useful for further functionalization towards amine derivatives.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1. Synthesis of 4-bromo-2,6-difluorobenzaldehyde 3,5-difluorobromobenzene LDA, N-formylpiperidine, THF, -70 to 0°C 4-bromo-2,6-difluorobenzaldehyde 78 Low temperature lithiation/formylation
2. Conversion to 4-bromo-2,6-difluorobenzonitrile 4-bromo-2,6-difluorobenzaldehyde Formic acid, oxammonium hydrochloride, reflux 4-bromo-2,6-difluorobenzonitrile ≥80 Avoids toxic cyanide reagents
3. Introduction of butan-1-amine side chain Aldehyde or nitrile intermediate Reductive amination or nucleophilic substitution 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine Not specified Requires optimization for chain length

Research Findings and Considerations

  • The use of 3,5-difluorobromobenzene as the starting aromatic compound is cost-effective and allows for high regioselectivity in substitution patterns.
  • Avoidance of highly toxic reagents such as potassium cyanide and bromine in the nitrile formation step reduces environmental impact and improves safety.
  • The control of reaction temperature, especially during lithiation and formylation steps, is crucial to prevent side reactions and maximize yield.
  • The amination step's stereochemistry and chain length can significantly influence the biological activity of the final compound, necessitating precise synthetic control.

Chemical Reactions Analysis

1-(4-Bromo-2,6-difluorophenyl)butan-1-amine undergoes various types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Common Reagents and Conditions: Typical reagents include strong bases for substitution reactions and oxidizing or reducing agents for redox reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2,6-difluorophenyl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Key Features

Below is a comparative analysis of the target compound and its closest analogs based on substituent patterns, functional groups, and applications.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
1-(4-Bromo-2,6-difluorophenyl)butan-1-amine C₁₀H₁₁BrF₂N 272.10 g/mol Primary amine, aryl halides Longer aliphatic chain enhances lipophilicity; bromine aids cross-coupling reactions .
(S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride C₈H₉BrClF₂N 272.52 g/mol Secondary amine (chiral), hydrochloride salt Shorter chain reduces steric bulk; chiral center enables enantioselective applications .
4-(2,6-Difluorophenyl)butan-1-amine hydrochloride C₁₀H₁₂ClF₂N 235.66 g/mol Primary amine, hydrochloride salt Lacks bromine; fluorine substitution alters electronic properties and reactivity .
(4-Bromo-2,6-difluorophenyl)acetonitrile C₈H₄BrF₂N 232.02 g/mol Nitrile, aryl halides Nitrile group enables conversion to amines or carboxylic acids; used in heterocycle synthesis .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Boiling Point (°C) Solubility Stability Notes
1-(4-Bromo-2,6-difluorophenyl)butan-1-amine Not reported Low in water Sensitive to oxidation; requires inert storage .
(S)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride No data Soluble in polar solvents Hydrochloride salt improves crystallinity and stability .
(4-Bromo-2,6-difluorophenyl)acetonitrile Not reported Organic solvents Stable under anhydrous conditions; prone to hydrolysis .

Biological Activity

1-(4-Bromo-2,6-difluorophenyl)butan-1-amine is a chiral amine characterized by a unique molecular structure that includes a butan-1-amine backbone and a phenyl ring substituted with bromine and fluorine atoms. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C10H12BrF2N
  • Molecular Weight : Approximately 264.11 g/mol
  • Structural Features : The presence of halogen substituents enhances the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that compounds with similar structural characteristics often exhibit antimicrobial properties. The presence of bromine in the structure has been linked to enhanced antimicrobial effects, as seen in various derivatives tested against bacterial strains.

3. Pharmacological Potential

The unique structural features of 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine may confer distinct pharmacological properties, making it a candidate for further investigation in drug development.

The mechanism by which 1-(4-Bromo-2,6-difluorophenyl)butan-1-amine exerts its biological effects is likely related to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Further studies are needed to elucidate these interactions.

Research Findings and Case Studies

StudyFocusKey Findings
Synthesis and Biological EvaluationInvestigated the synthesis of derivatives; noted significant antimicrobial activity linked to halogen substitutions.
Antioxidant Activity AssayRelated compounds showed varying DPPH inhibition rates; suggest potential antioxidant properties for similar structures.
Pharmacological PropertiesHighlighted the need for further studies on the pharmacological effects due to structural uniqueness.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
(S)-1-(4-Bromo-2,6-difluorophenyl)butan-1-amineC10H12BrF2NChiral amine with potential therapeutic uses
(R)-1-(4-Bromo-2,6-difluorophenyl)ethan-1-amineC8H9BrClF2NShorter carbon chain; different biological activity
(S)-1-(4-Chloro-2,6-difluorophenyl)butan-1-amineC10H12ClF2NContains chlorine instead of bromine; altered activity

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